Glycyrrhizin

描述

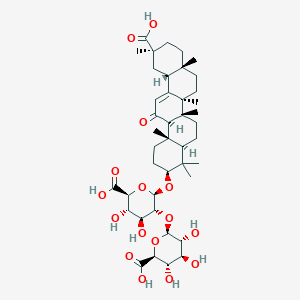

Glycyrrhizin, also known as glycyrrhizic acid or glycyrrhizinic acid, is the chief sweet-tasting constituent of Glycyrrhiza glabra (liquorice) root . Structurally, it is a saponin used as an emulsifier and gel-forming agent in foodstuffs and cosmetics . Its aglycone is enoxolone .

Synthesis Analysis

Glycyrrhizin is obtained as an extract from licorice root after maceration and boiling in water . The identification of candidate genes involved in the glycyrrhizin biosynthetic pathway significantly contributes to the understanding of the biosynthetic and medicinal chemistry of this compound .

Molecular Structure Analysis

The molecular formula of glycyrrhizin is C42H62O16, and its molecular weight is 822.92 . As a saponin, this compound contains a hydrophobic aglycone portion (glycyrrhetinic acid) and a hydrophilic sugar moiety . The glycyrrhetinic acid is condensed with O-β-D-glucuronosyl- (1’→2)-β-D-glucuronic acid, giving glycyrrhizin its unique structure .

Chemical Reactions Analysis

After oral ingestion, glycyrrhizin is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria . After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver . This metabolite circulates in the bloodstream .

Physical And Chemical Properties Analysis

Glycyrrhizin is a flavorant and foaming agent derived from the separation of flavonoids found in the whole licorice extract from the licorice root glycyrrhiza glabra . It is 50–100 times as sweet as sugar, is soluble in water, and has a licorice taste . It has good heat stability but prolonged heating can result in some degradation .

科学研究应用

Reducing Mortality and Inflammation in Ischemia/Reperfusion : Glycyrrhizin decreases mortality rates, myeloperoxidase (MPO) activity, pro-inflammatory cytokines, and gut injury in a gut ischemia/reperfusion model, indicating its potential in treating such conditions (Di Paola et al., 2009).

Ameliorating Metabolic Syndrome : It has shown effectiveness in ameliorating insulin resistance, hyperglycemia, dyslipidemia, and oxidative stress in a rat model of fructose-induced metabolic syndrome-X (Sil, Ray, & Chakraborti, 2013).

Suppressing Liver Fibrosis : Glycyrrhizin and its metabolite glycyrrhetinic acid suppress liver fibrosis in mice by inhibiting Smad3-mediated type I collagen gene transcription, suggesting a role in treating liver diseases (Moro et al., 2008).

Improving Liver Function : Studies also indicate that glycyrrhizin improves liver function in rats by down-regulating UCP2 expression (Bagheri et al., 2019).

Protection Against Brain Injury : Glycyrrhizin protects against brain injury induced by stroke through inhibiting IFNα-mediated T cell activity and HMGB1-mediated mechanisms (Xiong et al., 2016).

Antiviral Properties : The compound suppresses the secretion of hepatitis B surface antigen (HBsAg) and demonstrates antiviral activity against HIV (Takahara, Watanabe, & Shiraki, 1994; Ito et al., 1987).

Enhancing Drug Delivery : Glycyrrhizin enhances the therapeutic effect of various drugs by increasing cell membrane permeability and decreasing elasticity modulus (Selyutina et al., 2016).

Neuroprotective Effects : It shows potential as a neuroprotective agent in neurological disorders by inhibiting HMGB1 expression and translocation and downregulating inflammatory cytokines (Paudel et al., 2020).

Therapeutic Potential in Chronic Liver Diseases : Glycyrrhizin and glycyrrhezic acid, constituents of licorice root, demonstrate scavenging abilities, indicating their potential in the treatment of chronic liver diseases (Imai et al., 2013).

Treating Atrophic Age-Related Macular Degeneration : It also protects against retinal injury induced by sodium iodate, suggesting its potential application in treating atrophic age-related macular degeneration (He et al., 2019).

未来方向

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLVUJXQOOQHMX-MOGLOQIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uralsaponin A | |

CAS RN |

103000-77-7 | |

| Record name | Uralsaponin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103000777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)

![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)